molecular formula C16H11ClO3 B2894520 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one CAS No. 20043-65-6

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one

Cat. No. B2894520
CAS RN: 20043-65-6
M. Wt: 286.71
InChI Key: QLGZUPAEDKGXOM-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, also known as CPMC, is a synthetic compound that belongs to the class of coumarin derivatives. CPMC has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.

Scientific Research Applications

Antimicrobial Activity

  • Compound 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, related to 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, demonstrated significant antimicrobial activities, including both bactericidal and fungicidal effects, as established through molecular docking analysis (Okasha et al., 2022).

Synthesis and Catalysis

  • Novel polystyrene-supported TBD catalysts were synthesized, using a compound structurally similar to 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, for the Michael addition in the synthesis of Warfarin and its analogues (Alonzi et al., 2014).

Structural and Spectroscopic Analysis

  • A study on 4H-benzo[h]chromene derivatives, closely related to the compound , involved density functional theory (DFT) to optimize geometries and compute absorption spectra, highlighting the compound's electronic properties (Al‐Sehemi et al., 2012).

Molecular Docking and Structural Characterization

  • The target compound 3-(3-(4-chlorobenzoyl)-1-phenyl-1H-pyrazole-5-carbonyl)-7-methoxy-2H-chromen-2-one was characterized using various spectroscopic techniques and theoretical investigations including molecular docking, highlighting its potential in interaction with biological targets (Sert et al., 2018).

Photo-Reorganization Studies

  • Photo-reorganization of certain 3-alkoxy-6-chloro-2-(benzo[b]thiophen-2-yl)-4H-chromen-4-ones, akin to 3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one, led to the formation of unique angular pentacyclic compounds and rearranged chromenones, demonstrating the compound's potential in photochemical transformations (Dalal et al., 2017).

properties

IUPAC Name

3-(4-chlorophenyl)-7-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c1-19-13-7-4-11-8-14(16(18)20-15(11)9-13)10-2-5-12(17)6-3-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGZUPAEDKGXOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-7-methoxy-2H-chromen-2-one

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